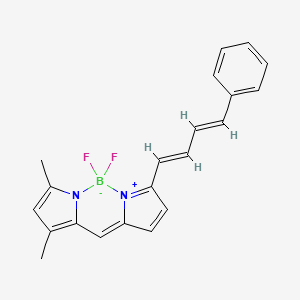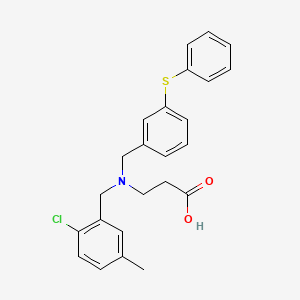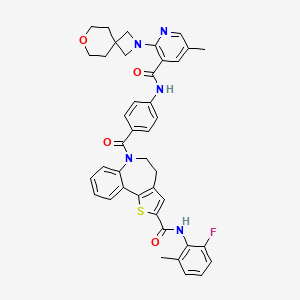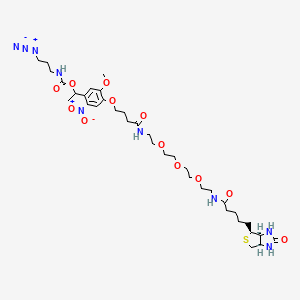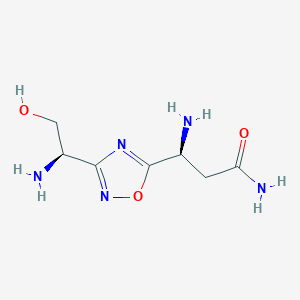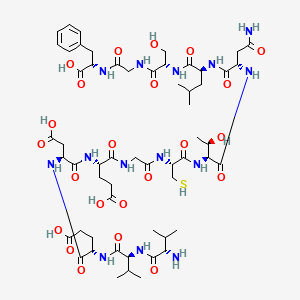
Peptide VF13N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide VF13N is a synthetic T helper cell epitope of rabies virus glycoprotein.
Applications De Recherche Scientifique
Biophysical Properties and Biological Activities
- Amphipathic α-Helical Antibacterial Peptide : Peptide VF13N's analogue, V13K, serves as a basis for studying the effects of charge, hydrophobicity, and helicity on α-helical peptides. Single amino acid substitutions at specific sites impact the hydrophobicity and biological activities of these peptides, particularly against Gram-negative bacteria. This approach is valuable for designing antimicrobial peptides with enhanced activities (Tan, Huang, Huang, & Chen, 2014).
Antimicrobial and Anticancer Activities
- Effect of Helicity on Biological Activity : Research using V13K as a framework has shown that the helicity of the peptide, influenced by d-amino acid substitutions, significantly affects its antibacterial and anticancer activities. This highlights the role of structural modifications in optimizing the potential biological activity of membrane-active peptides (Sun, Zhao, Huang, Cai, Yan, Wang, & Chen, 2017).
Structure and Activity Relationship
- Glycine-Mediated Short Analogue of VG16KRKP : A study on a 13-residue analogue peptide VG13P, derived from VG16KRKP, demonstrates its enhanced anti-endotoxin property and unchanged antimicrobial activity against Gram-negative bacterial and fungal pathogens. The structural insights from NMR reveal a unique folding pattern that accounts for its improved anti-endotoxin activity (Datta, Jaiswal, Ilyas, Debnath, Biswas, Kumar, & Bhunia, 2017).
Peptide Drug Delivery
- Peptides as Homing Devices : Peptides like NGR, containing the Asn-Gly-Arg motif, have been used for targeted drug delivery to tumors or tissues with an angiogenesis component. These peptides can recognize and bind to specific tissue markers, demonstrating their potential as delivery vehicles for therapeutic agents (Svensen, Walton, & Bradley, 2012).
Enhancing Antimicrobial Effects
- Tetrahedral Framework Nucleic Acids and Antimicrobial Peptides : Tetrahedral framework nucleic acids (tFNAs) have been used to enhance the effects of antimicrobial peptides like GL13K. This combination enhances the peptide's bacterial uptake and membrane destabilization, and protects against peptide degradation, thus improving its therapeutic efficacy (Liu, Sun, Li, Liu, Qin, Chen, & Lin, 2020).
Role in Heart Failure Management
- Biomarkers in Heart Failure : Natriuretic peptides are crucial biomarkers in the diagnosis and management of heart failure. Their concentrations in circulation provide vital information about disease severity and can improve treatment strategies (Chow, Maisel, Anand, Bozkurt, de Boer, Felker, Fonarow, Greenberg, Januzzi, Kiernan, Liu, Wang, Yancy, & Zile, 2017).
Propriétés
Numéro CAS |
142649-36-3 |
|---|---|
Nom du produit |
Peptide VF13N |
Formule moléculaire |
C57H88N14O23S |
Poids moléculaire |
1369.46 |
Nom IUPAC |
(2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid |
InChI |
InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1 |
Clé InChI |
XZNQUNZTYGDDLZ-QIKHTSBFSA-N |
SMILES |
O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Peptide VF13N; Epitope VF13N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




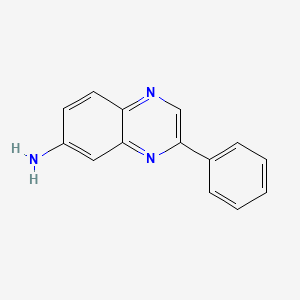

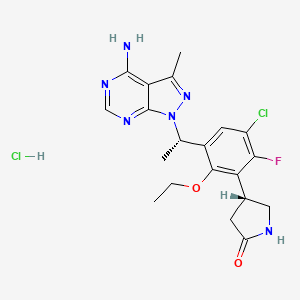
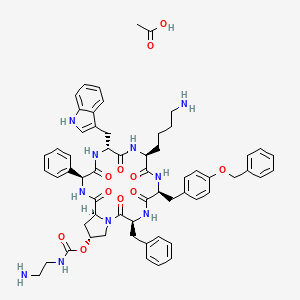
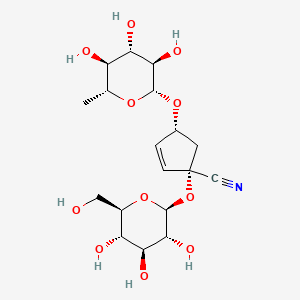
![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)
